![molecular formula C12H14ClNO3 B2698823 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one CAS No. 2309630-66-6](/img/structure/B2698823.png)
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one
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Description
This compound is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring structure consisting of three carbons, one oxygen, and one nitrogen atom . They are often used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure would consist of a five-membered oxazolidinone ring, with a chloromethyl group at the 5-position and a 4-ethoxyphenyl group at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic chloromethyl group and the nucleophilic ether group. The oxazolidinone ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxazolidinone ring and ether group would likely make it more soluble in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-16-10-5-3-9(4-6-10)14-8-11(7-13)17-12(14)15/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEGMNVXUWREEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(OC2=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |
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